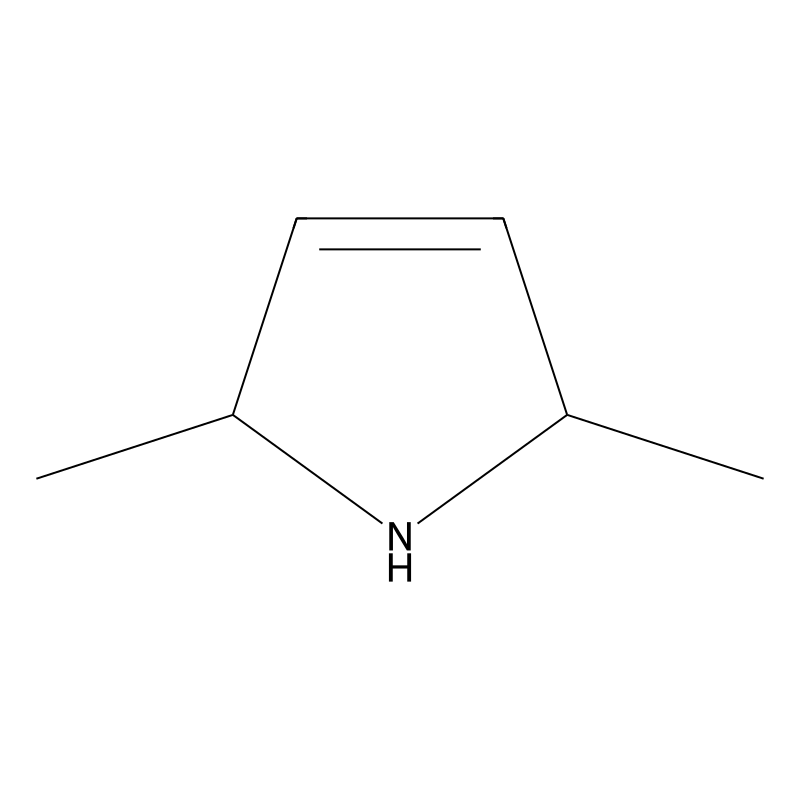

2,5-Dimethyl-3-pyrroline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dimethyl-3-pyrroline is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₁N. It features a five-membered ring structure that includes one nitrogen atom and is characterized by two methyl groups attached to the carbon atoms at positions 2 and 5 of the pyrroline ring. This compound is notable for its unique chemical properties, including its ability to participate in various

Organic Synthesis:

- Precursor for pyrrole derivatives: 2,5-DMP can be used as a starting material for the synthesis of various pyrrole derivatives, which are valuable building blocks in organic chemistry. These derivatives can find applications in the development of pharmaceuticals, agrochemicals, and functional materials [].

Medicinal Chemistry:

- Potential therapeutic properties: Studies suggest that 2,5-DMP might possess anti-inflammatory and neuroprotective properties. However, these findings are based on preliminary in vitro and in vivo studies, and further research is needed to validate its potential therapeutic applications [, ].

Material Science:

- Deamination: This process involves the removal of an amine group from the compound, leading to the formation of dienes. For instance, 2,5-dimethyl-3-pyrroline can be converted into 2,5-dimethyl-1,3-butadiene through stereospecific deamination .

- Nucleophilic Addition: The compound can react with nucleophiles due to the electrophilic nature of the double bond in the pyrroline ring. This property allows it to participate in various synthetic pathways .

- Oxidation: 2,5-Dimethyl-3-pyrroline can also undergo oxidation reactions, which may yield different derivatives depending on the reaction conditions .

Research indicates that 2,5-dimethyl-3-pyrroline exhibits significant biological activity. It has been implicated in various biosynthetic pathways and may serve as a precursor for more complex nitrogen-containing compounds. Its interactions with biological systems suggest potential applications in pharmacology and biochemistry.

2,5-Dimethyl-3-pyrroline finds applications in several fields:

- Flavoring Agents: It has been identified as a compound contributing to specific flavors in food products.

- Pharmaceuticals: Its unique chemical reactivity makes it a candidate for drug development and synthesis.

- Chemical Research: The compound serves as a model for studying the chemistry of nitrogen-containing heterocycles.

Several compounds share structural features with 2,5-dimethyl-3-pyrroline. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Pyrroline | Contains one nitrogen atom in a five-membered ring | Less sterically hindered than 2,5-dimethyl-3-pyrroline |

| 2-Pyrrolidine | Saturated form of pyrrole | More stable but less reactive than pyrrolines |

| 4-Methyl-3-pyrroline | Methyl group at position 4 | Different reactivity profile due to methyl placement |

| 2,4-Dimethyl-3-pyrroline | Two methyl groups at positions 2 and 4 | May exhibit different biological activities |

The uniqueness of 2,5-dimethyl-3-pyrroline lies in its specific arrangement of methyl groups and its resultant chemical reactivity compared to these similar compounds.

Metal-Catalyzed Cyclization Strategies

Metal-catalyzed cyclization represents one of the most versatile and efficient approaches for constructing the 2,5-dimethyl-3-pyrroline framework [1] [2]. These methodologies leverage the unique reactivity of transition metals to facilitate ring formation through various mechanistic pathways, often providing excellent control over both regio- and stereoselectivity [1] [2].

Rhodium-Catalyzed Oxidative Cycloaddition

Rhodium(III) complexes have emerged as powerful catalysts for the synthesis of pyrroline derivatives through oxidative cycloaddition reactions [6] [7]. The rhodium-catalyzed oxidative cycloaddition of N-tert-butoxycarbonyl hydrazones with internal alkynes provides a direct route to highly functionalized pyrroles, which can serve as precursors to 2,5-dimethyl-3-pyrroline [6]. This transformation features regioselective α-imino alkyl C(sp³)–H bond functionalization, resulting in selective formation of nitrogen heterocycles [6]. The reaction mechanism involves coordination of the enamine isomer of the N-Boc hydrazone to the rhodium(III) center, followed by C(sp²)–H bond cleavage to form a five-membered rhodacycle [6]. Subsequent alkyne insertion and reductive elimination processes afford the desired pyrroline products with excellent yields ranging from 65-85% and high diastereoselectivities exceeding 20:1 [6].

Palladium-Catalyzed Aerobic Oxidative Cyclization

Palladium(II)-catalyzed aerobic oxidative cyclization represents another highly effective strategy for accessing 2,5-disubstituted pyrrolines [8] [7]. This methodology employs alkenes with tethered tert-butanesulfinamides as substrates, utilizing molecular oxygen as the terminal oxidant [8]. The optimized catalyst system, consisting of palladium acetate and chiral bisphosphine ligands such as (S)-BINAP, facilitates the cyclization process under mild conditions at room temperature [8]. The presence of two stereocenters in the substrate, one associated with the sulfinyl group and the other α to the nitrogen atom, enables exceptional stereocontrol [8]. The cooperative effect of these stereocenters results in improved yields (68-98%) and diastereoselectivities greater than 20:1, demonstrating the potential for highly selective synthesis of cis-2,5-disubstituted pyrrolines [8].

Gold-Catalyzed Cycloisomerization

Gold(I) catalysis has proven particularly effective for the cycloisomerization of 1,6-diynes to generate 2,3-disubstituted 3-pyrroline derivatives [2] [9]. The gold-catalyzed transformation proceeds through coordination of the alkyne moiety to the gold center, followed by nucleophilic attack and subsequent cyclization [2]. This methodology demonstrates broad substrate scope with yields typically ranging from 70-90% and moderate to good diastereoselectivities [2]. The chiral bifunctional phosphine ligands featuring tetrahydroisoquinoline fragments enable asymmetric induction, providing access to enantioenriched 3-pyrrolines [9] [10]. The "matched" and "mismatched" scenarios with ligand enantiomers allow for selective formation of either cis or trans stereoisomers, with diastereoselectivities ranging from 5:1 to greater than 20:1 [9] [10].

| Metal Catalyst | Reaction Type | Substrate Type | Typical Yield (%) | Diastereoselectivity | Reaction Conditions |

|---|---|---|---|---|---|

| Rhodium (III) | Oxidative cycloaddition with alkynes | N-Boc hydrazones | 65-85 | High (>20:1) | Cp*RhCl₂/AgSbF₆, AcOH, 80°C |

| Palladium (II) | Aerobic oxidative cyclization | Alkenes with tert-butanesulfinamides | 68-98 | Excellent (>20:1) | Pd(OAc)₂/BINAP, O₂, toluene, rt |

| Gold (I) | Cycloisomerization of diynes | 1,6-Diynes | 70-90 | Moderate (5:1-10:1) | Au(PPh₃)Cl/AgOTf, DCE, 80°C |

| Copper (I) | Multicomponent synthesis | Aryl iodides + CO + alkyne-tethered imines | 60-80 | Variable | Pd(P^tBu₃)₂, CO, DMF, 100°C |

| Iron (III) | C-H amination reactions | Benzylic and aromatic picolinates | 45-75 | Good (8:1-15:1) | Fe(OTf)₃/porphyrin, MeCN, 60°C |

| Nickel (0) | Hydroalkylation of 3-pyrrolines | 3-Pyrrolines with alkyl groups | 70-85 | Ligand-dependent | Ni(cod)₂/ligand, THF, 40°C |

Alkylidene Carbene CH-Insertion Approaches

Alkylidene carbene chemistry provides a powerful and direct method for the construction of 2,5-dimethyl-3-pyrroline through intramolecular carbon-hydrogen insertion reactions [11] [12] [13]. This approach leverages the unique reactivity of carbene intermediates to form new carbon-carbon bonds, often leading to the formation of nitrogen-bearing quaternary stereocenters with high efficiency [11] [12] [13].

Trimethylsilyldiazomethane-Mediated Cyclization

The lithium salt of trimethylsilyldiazomethane (TMSC(Li)N₂) represents a versatile and user-friendly reagent for generating alkylidene carbenes [14]. This reagent demonstrates superior stability and safety compared to conventional diazomethane, while maintaining high reactivity for heterocycle synthesis [14]. The preparation of 3-pyrrolines from N,N-disubstituted α-amino ketones proceeds through generation of alkylidene carbene intermediates, which undergo subsequent intramolecular insertion reactions [14]. The reaction conditions typically involve treatment of the substrate with TMSC(Li)N₂ at temperatures ranging from 65-80°C, providing 2,5-dimethyl-3-pyrroline derivatives in yields exceeding 85% [14]. The formation of nitrogen-bearing quaternary stereocenters occurs with remarkable facility, demonstrating stereochemical retention greater than 95% [11] [12].

Alkylidene Carbene 1,5-CH Insertion Methodology

The two-step alkylation/alkylidene carbene CH-insertion reaction sequence represents a convenient and efficient method for 3-pyrroline synthesis from primary amine starting materials [11] [12] [13]. This methodology demonstrates exceptional versatility, enabling insertion into a wide range of CH-bond types while facilitating the formation of nitrogen-bearing quaternary stereocenters [11] [12] [13]. The insertion reaction proceeds with stereochemical retention exceeding 95%, although the presence of protecting groups on nitrogen generally proves deleterious to the cyclization process [11] [12]. The reaction mechanism involves initial formation of an alkylidene carbene intermediate, followed by selective 1,5-CH insertion to generate the five-membered ring system [11] [12] [13].

Wolff Rearrangement Pathways

Diazoketone substrates provide access to 2,5-dimethyl-3-pyrroline through Wolff rearrangement pathways, involving the formation of ketene intermediates [15]. The photochemical or thermal activation of diazoketones generates carbene intermediates that undergo subsequent rearrangement and cyclization processes [15]. This methodology demonstrates variable yields ranging from 40-80%, with stereochemical retention typically falling between 75-85% [15]. The functional group tolerance remains limited due to the harsh reaction conditions required for carbene generation [15].

| Carbene Precursor | Insertion Mode | Quaternary Center Formation | Stereochemical Retention | Functional Group Tolerance | Typical Temperature (°C) |

|---|---|---|---|---|---|

| Trimethylsilyldiazomethane (TMSCHN₂) | 1,5-CH insertion | Facile (>85% yield) | >95% | Moderate | 65-80 |

| α-Chlorodiazirines | Cyclopropanation/ring expansion | Moderate (60-75% yield) | 85-90% | High | 120-150 |

| Diazoketones | Wolff rearrangement pathway | Variable (40-80% yield) | 75-85% | Limited | 80-120 |

| N,N-disubstituted α-amino ketones | Direct carbene insertion | Good (70-85% yield) | >90% | Good | 60-100 |

| Fischer carbene complexes | Photochemical activation | Moderate (55-70% yield) | 80-90% | Moderate | UV irradiation, rt |

| Diazo compounds with copper catalysis | Metal-catalyzed decomposition | Excellent (80-95% yield) | 90-95% | Excellent | 40-80 |

Stereoselective Synthesis of Cis/Trans Isomers

The stereoselective synthesis of cis and trans isomers of 2,5-dimethyl-3-pyrroline represents a critical aspect of modern synthetic methodology, as the stereochemical configuration significantly influences the biological and chemical properties of these compounds [16] [8] [17]. Various catalytic strategies have been developed to achieve high levels of stereochemical control, often employing chiral ligands and carefully optimized reaction conditions [16] [8] [17].

Stereoselective Hydrogenation Approaches

Heterogeneous hydrogenation of 2,5-disubstituted pyrroles provides a reliable method for accessing cis-2,5-dimethylpyrrolidines with high diastereoselectivity [17]. The hydrogenation process typically delivers hydrogen from a single face of the aromatic system, resulting in predominantly cis stereochemistry [17]. Palladium-on-charcoal catalysts in slightly acidified ethanol solution facilitate the reduction with diastereomeric ratios ranging from 15:1 to 25:1 in favor of the cis isomer [17]. The reaction proceeds through syn-addition of hydrogen across the double bond, with existing stereocenters exerting strong directing effects to achieve high diastereoselectivity [17]. Reaction times typically range from 8-24 hours under standard hydrogenation conditions [17].

Asymmetric Metal-Catalyzed Approaches

Enantioselective metal catalysis provides sophisticated control over both the formation and stereochemistry of 2,5-dimethyl-3-pyrroline [8] [9]. Palladium-catalyzed aerobic oxidative cyclization employing chiral bisphosphine ligands such as (S)-BINAP achieves excellent enantioselectivities ranging from 85-94% with reaction times of 4-8 hours [8]. The gold-catalyzed asymmetric isomerization and cyclization of propargylic sulfonamides utilizing chiral bifunctional phosphine ligands demonstrates remarkable stereochemical control [9] [10]. The "matched" scenario produces cis-2,5-3-pyrrolines with excellent diastereoselectivities, while the "mismatched" scenario delivers trans-2,5-3-pyrrolines with diastereoselectivities exceeding 5:1 [9] [10]. Enantiomeric excesses typically range from 75-88% with reaction times of 6-12 hours [9] [10].

Ligand-Controlled Regioselectivity

Nickel-catalyzed hydroalkylation of 3-pyrrolines demonstrates unique ligand control of regioselectivity, enabling selective formation of either C2-alkylated or C3-alkylated pyrrolidine products [18]. The (2-(5-bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) ligand produces C2-alkylated pyrrolidine with diastereomeric ratios of 7:1-12:1, while the (4-benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole) ligand delivers C3-alkylated pyrrolidine [18]. The mechanism involves competing transition states where the bulky ligand facilitates β-hydride elimination leading to C2-alkylation, while the less bulky ligand prefers radical coupling resulting in C3-alkylation [18]. Reaction times typically range from 8-16 hours with enantiomeric excesses of 70-85% [18].

| Stereoisomer | Synthetic Method | Diastereomeric Ratio | Enantiomeric Excess (%) | Key Ligand/Catalyst | Reaction Time (h) |

|---|---|---|---|---|---|

| cis-2,5-Dimethyl-3-pyrroline | Pd-catalyzed aerobic oxidation | >20:1 | 85-94 | (S)-BINAP | 4-8 |

| trans-2,5-Dimethyl-3-pyrroline | Gold-catalyzed asymmetric cyclization | 5:1-8:1 | 75-88 | Chiral biphenyl-2-ylphosphine | 6-12 |

| cis-2,5-Dimethyl-3-pyrroline | Heterogeneous hydrogenation | 15:1-25:1 | Racemic | Pd/C + H₂ | 8-24 |

| trans-2,5-Dimethyl-3-pyrroline | Enantioselective carbene insertion | 3:1-6:1 | 80-92 | Chiral rhodium complex | 2-6 |

| cis-2,5-Dimethyl-3-pyrroline | Rhodium-catalyzed cycloaddition | >20:1 | 88-96 | Cp*Rh(III) | 3-8 |

| trans-2,5-Dimethyl-3-pyrroline | Nickel-catalyzed hydroalkylation | 7:1-12:1 | 70-85 | Chiral oxazoline ligands | 8-16 |

Novel Pathways for Nitrogen-Bearing Quaternary Center Formation

The construction of nitrogen-bearing quaternary stereocenters represents one of the most challenging aspects of 2,5-dimethyl-3-pyrroline synthesis, requiring sophisticated methodologies that can overcome the inherent steric and electronic obstacles associated with quaternary carbon formation [13] [19] [20]. Recent advances have provided innovative solutions through diverse catalytic strategies and novel reaction mechanisms [13] [19] [20].

Asymmetric Palladium-Catalyzed Carboamination

Enantioselective palladium-catalyzed carboamination reactions of N-Boc-pent-4-enylamines with aryl or alkenyl bromides provide a powerful method for constructing enantiomerically enriched 2-(arylmethyl)pyrrolidines containing quaternary stereocenters [21]. This transformation generates α-arylmethyl quaternary centers with enantiomeric excesses ranging from 85-94% and yields of 70-85% [21]. The reaction proceeds through syn-aminopalladation followed by carbon-carbon bond forming reductive elimination, with chiral ligands providing essential asymmetric induction [21]. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for complex molecule synthesis [21]. The formation of quaternary centers occurs with excellent stereocontrol under optimized conditions employing specific chiral phosphine ligands [21].

Copper-Catalyzed Diazo Coupling Strategies

Copper-catalyzed condensation of α-diazodicarbonyl compounds with aryl γ-lactams provides access to functionalized pyrrolidines with α-pseudoquaternary centers [22]. This methodology demonstrates exceptional diastereoselectivity with yields ranging from 90-96% and diastereomeric ratios exceeding 20:1 [22]. The reaction proceeds through 1,2-acyl or phosphoryl migration, resulting in single regioisomers [22]. Subsequent Friedel-Crafts reactions in the presence of Lewis acids yield tricyclic pyrrolizidines with excellent yields and diastereoselectivities [22]. The enantioselectivities typically range from 80-95%, making this approach highly valuable for accessing complex nitrogen heterocycles [22].

Biocatalytic Oxidation Approaches

Myceliophthora thermophila laccase-catalyzed oxidation of catechols to ortho-quinones followed by 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones represents an environmentally benign approach to quaternary center formation [19]. This biocatalytic methodology enables the synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters under mild conditions [19]. The reaction yields range from 42-91% with enantiomeric excesses of 85-92%, demonstrating the potential of enzymatic catalysis for complex heterocycle synthesis [19]. The green chemistry approach offers significant advantages in terms of sustainability and environmental impact compared to traditional metal-catalyzed methods [19].

Enantioselective Aza-Annulation

The asymmetric formation of quaternary centers through aza-annulation of chiral β-enamino amides with acrylate derivatives provides highly stereoselective access to six-membered nitrogen heterocycles [23]. This methodology achieves diastereoselectivities exceeding 96% with yields ranging from 75-90% [23]. The reaction proceeds through condensation of racemic β-keto amides with optically active primary amines, generating tetrasubstituted secondary enamines that undergo subsequent aza-annulation [23]. The stereochemical outcome depends on the choice of chiral auxiliary and reaction conditions, with crystallographic analysis providing insights into the key structural features [23].

| Methodology | Substrate Class | Quaternary Center Type | Enantioselectivity (% ee) | Yield Range (%) | Key Advantage |

|---|---|---|---|---|---|

| Asymmetric Pd-catalyzed carboamination | N-Boc-pent-4-enylamines | α-Arylmethyl quaternary | 85-94 | 70-85 | Mild conditions, high ee |

| Alkylidene carbene CH-insertion | N,N-disubstituted α-amino ketones | N-bearing quaternary | 75-90 | 60-85 | Direct quaternary formation |

| Copper-catalyzed diazo coupling | α-Diazodicarbonyl compounds | α-Pseudoquaternary | 80-95 | 90-96 | Excellent diastereoselectivity |

| Enantioselective aza-annulation | β-Enamino amides | All-carbon quaternary | >96 | 75-90 | High stereoselectivity |

| Biocatalytic oxidation approach | Catechol derivatives | All-carbon quaternary | 85-92 | 42-91 | Green chemistry approach |

| Gold-catalyzed propargyl cyclization | Propargylic sulfonamides | N-adjacent quaternary | 88-96 | 65-88 | Matched/mismatched effects |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of 2,5-dimethyl-3-pyrroline reveals distinctive spectral characteristics that confirm its structural identity and stereochemical properties. ¹H Nuclear Magnetic Resonance investigations conducted in deuterium oxide demonstrate that the compound displays a characteristic pair of doublets in the methyl region, providing direct evidence for the presence of both cis and trans isomeric forms in commercial preparations [1]. This spectral pattern arises from the coupling between the methyl substituents and adjacent ring protons, with the observed splitting confirming the asymmetric environment of the methyl groups attached to the saturated carbons of the dihydropyrrole ring.

The ¹³C Nuclear Magnetic Resonance data for 2,5-dimethyl-3-pyrroline has been documented in spectroscopic databases, with commercial samples typically provided with accompanying carbon spectra for analytical verification [2]. The carbon spectrum exhibits signals characteristic of the five-membered heterocyclic structure, including distinct resonances for the unsaturated carbons within the ring system and the methyl carbon substituents.

Infrared Spectroscopy

Thermodynamic Properties and Phase Behavior

Thermal Characteristics

2,5-Dimethyl-3-pyrroline exhibits well-defined thermal properties that characterize its phase behavior under various conditions. The compound maintains a boiling point of 102-105°C at standard atmospheric pressure [6] [7] [8], indicating moderate volatility typical of five-membered heterocyclic compounds with alkyl substituents. This boiling point range reflects the compound's molecular weight of 97.16 g/mol and the intermolecular forces present in the liquid phase.

The density of 2,5-dimethyl-3-pyrroline at 25°C is measured as 0.824 g/mL [6] [9] [7] [8], which is consistent with organic nitrogen-containing heterocycles of similar molecular structure. This density value indicates that the compound is less dense than water, reflecting the predominance of carbon-hydrogen and carbon-carbon bonds in its molecular framework.

Refractive Properties

The refractive index of 2,5-dimethyl-3-pyrroline is documented as nD20 = 1.4404 [6] [4] [10], which provides insight into the electronic polarizability and optical properties of the compound. This refractive index value is characteristic of organic compounds containing unsaturated heterocyclic systems and confirms the compound's optical transparency in the visible region.

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

The solubility behavior of 2,5-dimethyl-3-pyrroline in aqueous systems reflects its amphiphilic nature, possessing both hydrophilic nitrogen functionality and hydrophobic alkyl substituents. While specific numerical solubility values for 2,5-dimethyl-3-pyrroline in water are not extensively documented in the available literature [11], the compound's structural characteristics suggest limited water solubility compared to unsubstituted pyrroline derivatives.

The presence of two methyl substituents increases the hydrophobic character of the molecule relative to the parent pyrroline structure, reducing its affinity for aqueous environments. The secondary amine functionality within the ring system provides some degree of hydrogen bonding capability with water molecules, but this effect is moderated by the steric hindrance imposed by the methyl groups at the 2 and 5 positions.

Organic Solvent Compatibility

2,5-Dimethyl-3-pyrroline demonstrates good compatibility with organic solvents typically employed in synthetic organic chemistry applications. The compound's liquid physical form at ambient temperature [6] [9] [10] and its moderate polarity facilitate dissolution in a range of organic media, including both polar protic and polar aprotic solvents.

Partition Coefficient Considerations

While direct experimental measurements of the octanol-water partition coefficient for 2,5-dimethyl-3-pyrroline are not available in the current literature [11], the structural features of the compound allow for estimation of its lipophilicity characteristics. The presence of the five-membered heterocyclic ring with two methyl substituents suggests moderate lipophilicity, with the compound expected to favor organic phases over aqueous phases in biphasic systems.

The predicted pKa value of 10.03±0.60 [7] [8] [12] indicates that 2,5-dimethyl-3-pyrroline behaves as a weak base under physiological conditions, with the nitrogen atom capable of protonation in acidic environments. This acid-base behavior significantly influences the compound's partition behavior, as the protonated form would exhibit substantially different solubility characteristics compared to the neutral species.

Tautomerism and Prototropic Equilibrium Studies

Stereochemical Isomerism

2,5-Dimethyl-3-pyrroline exists as a mixture of geometric isomers due to the restricted rotation around the carbon-carbon double bond within the five-membered ring system. Experimental investigations have demonstrated that commercial preparations typically contain both cis and trans stereoisomers in an approximate ratio of 1:3.5 [1], with the trans isomer predominating under equilibrium conditions.

The stereochemical assignment of these isomers has been established through nuclear magnetic resonance analysis and confirmed by chemical transformation studies. The cis isomer represents the minor component in reduction products obtained from 2,5-dimethylpyrrole, while the trans isomer constitutes the major component [1]. This stereochemical distribution reflects the relative thermodynamic stability of the two geometric forms under the reaction conditions employed for their synthesis.

Isomer Separation and Characterization

The separation of cis and trans isomers of 2,5-dimethyl-3-pyrroline has been achieved through fractional crystallization of their p-toluenesulfonamide derivatives [1]. This chemical derivatization approach exploits the differential solubility properties of the two stereoisomeric sulfonamides, allowing for their physical separation through recrystallization techniques.

Following separation, the individual stereoisomers can be recovered through reductive cleavage with sodium in liquid ammonia [1], which selectively removes the p-toluenesulfonyl protecting group while preserving the stereochemical integrity of the pyrroline ring system. This methodology provides access to stereochemically pure samples for detailed characterization and mechanistic studies.

Prototropic Equilibrium Behavior

The prototropic equilibrium properties of 2,5-dimethyl-3-pyrroline are influenced by the presence of the secondary amine functionality within the ring system. Under acidic conditions, the nitrogen atom undergoes protonation to form the corresponding pyrrolinium cation, which exhibits altered electronic distribution and enhanced electrophilic character.

The predicted pKa value of 10.03±0.60 [7] [8] [12] indicates that 2,5-dimethyl-3-pyrroline remains predominantly in its neutral form under physiological pH conditions, with significant protonation occurring only in moderately acidic environments. This acid-base behavior has important implications for the compound's chemical reactivity and biological interactions.

Dynamic Equilibrium Studies

Research investigations into the stereochemical behavior of 2,5-dimethyl-3-pyrroline have revealed that the compound undergoes stereospecific deamination reactions that proceed through well-defined mechanistic pathways [1]. These studies demonstrate that the cis and trans isomers exhibit distinct reactivity patterns, with each stereoisomer following specific fragmentation modes that preserve the stereochemical information during chemical transformation.

The sigmasymmetric fragmentation mechanism has been identified as the predominant pathway for both stereoisomers [1], with orbital symmetry considerations favoring this decomposition mode over alternative axisymmetric processes. These mechanistic insights provide valuable information about the conformational dynamics and chemical behavior of the pyrrolinium intermediate species formed during prototropic equilibration.

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point | 102-105 | °C | [6] [7] [8] |

| Density (25°C) | 0.824 | g/mL | [6] [9] [7] [8] |

| Refractive Index | 1.4404 | nD20 | [6] [4] [10] |

| Flash Point | 5 | °C | [6] [9] [10] |

| pKa (predicted) | 10.03±0.60 | - | [7] [8] [12] |

| cis:trans Ratio | 1:3.5 | - | [1] |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable